
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride . The reaction is usually carried out under photoredox catalysis conditions, using visible light to drive the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, which can have different pharmacological properties.
Applications De Recherche Scientifique
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its structural similarity to other phenothiazines.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and bind to specific receptors. In the context of its potential antipsychotic activity, the compound may act on dopamine receptors in the brain, similar to other phenothiazines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluphenazine: A phenothiazine derivative used as an antipsychotic agent.
Chlorpromazine: Another phenothiazine with antipsychotic properties.
Trifluoromethylphenol: A compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of both the phenothiazine core and the trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other phenothiazines.
Propriétés
Numéro CAS |
517-29-3 |
|---|---|
Formule moléculaire |
C13H8F3NO2S |
Poids moléculaire |
299.27 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-6-10-12(8)20(18,19)11-7-2-1-5-9(11)17-10/h1-7,17H |
Clé InChI |
BORVKEOBBJHYQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=CC=CC(=C3S2(=O)=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
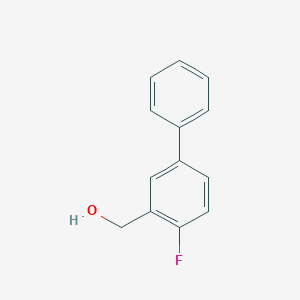
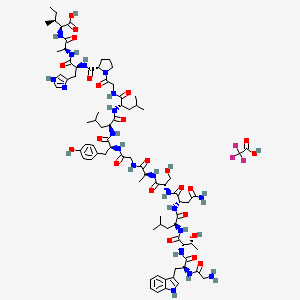
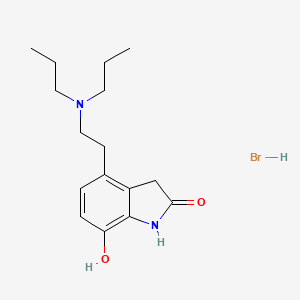
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)


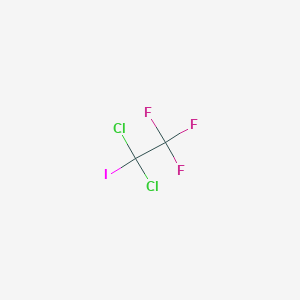
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
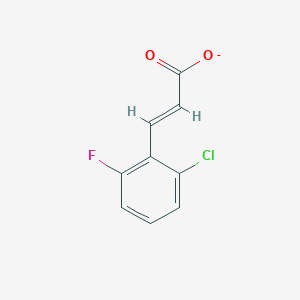
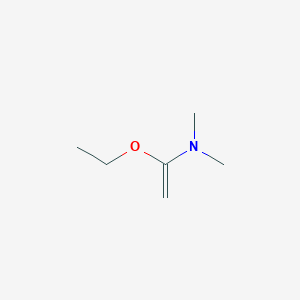

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
